molecular formula C16H11ClF5N3O B1420158 3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine CAS No. 1209816-32-9

3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1420158
CAS RN: 1209816-32-9
M. Wt: 391.72 g/mol
InChI Key: CLUKUTIMRKWLKG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridinamine, an isoxazole ring, and multiple fluorine atoms. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring might be formed through a cyclization reaction, and the fluorine atoms could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring and the pyridinamine group would likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amine group could participate in acid-base reactions, and the isoxazole ring might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could affect its reactivity and stability .

Scientific Research Applications

Thermal Infrared Measurement and Plant Ecosystem Health

The compound 3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine and similar compounds have been studied for their herbicidal activity. Their effectiveness in controlling a broad spectrum of vegetation at low application rates has been highlighted in research, suggesting potential applications in agriculture and ecosystem management Moran, 2003.

Role in Crystal Structure and Molecular Interaction

Studies have also delved into the crystal structures of similar trifluoromethyl-substituted compounds. These investigations provide insights into the molecular interactions and structural conformations, which are crucial for understanding the chemical's behavior and potential applications in materials science Li et al., 2005.

Synthesis and Utilization in Pesticide Production

The compound is an important pyridine derivative containing fluorine, widely used in the synthesis of pesticides. The processes of synthesizing this compound have been extensively reviewed, emphasizing its critical role in the development of effective pest control solutions Lu Xin-xin, 2006.

Involvement in Organic Reactions and Synthesis

The compound's derivatives have been involved in various organic reactions, leading to the formation of different heterocyclic compounds. This indicates its versatility and significance in organic synthesis, which can be applied in pharmaceuticals, agrochemicals, and other fields Sokolov & Aksinenko, 2010.

Exploration in the Synthesis of New Chemical Entities

Its structural analogs have been synthesized and characterized, showing different molecular conformations and hydrogen bonding. These studies contribute to the development of new chemical entities, which could have various applications in medicine and materials science Sagar et al., 2017.

Potential in Developing Novel Polyimides

Research into the synthesis and characterization of soluble polyimides derived from polycondensation with aromatic dianhydrides, including compounds related to 3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine, has shown promising results. These findings suggest potential applications in the development of new materials with unique properties Zhang et al., 2007.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many fluorinated compounds are hazardous and require careful handling .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

3-chloro-N-[[3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF5N3O/c17-10-4-8(16(20,21)22)6-23-15(10)24-7-9-5-13(25-26-9)14-11(18)2-1-3-12(14)19/h1-4,6,9H,5,7H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUKUTIMRKWLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 6
3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

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